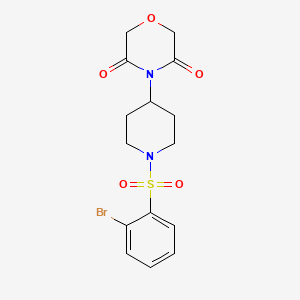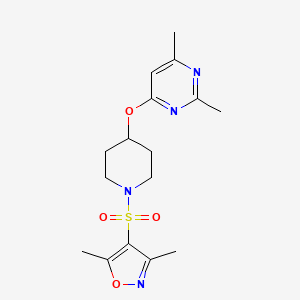![molecular formula C13H18N2O2 B2679235 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile CAS No. 1436348-10-5](/img/structure/B2679235.png)
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile, also known as BHMN, is a synthetic compound that has been widely studied for its potential use in scientific research. BHMN is a morpholine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wissenschaftliche Forschungsanwendungen
Bridged Bicyclic Morpholines as Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane and its analogues, are highlighted for their importance in medicinal chemistry research. These compounds, known for being achiral and possessing similar lipophilicity to morpholine, are synthesized from inexpensive materials through straightforward chemistry. They serve as novel morpholine-based building blocks, offering a platform for developing new pharmacologically active compounds. The synthesis of these building blocks, as outlined in various studies, showcases their potential in creating new drug candidates with improved properties (Walker et al., 2012) (Wishka et al., 2011).
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes introduces a versatile approach to crafting carbon-atom bridged morpholines. This synthetic route, starting from 4R-hydroxy-l-proline, demonstrates how modifying the 2-oxa-5-azabicyclo[2.2.1]heptane core can lead to analogues of FDA-approved drugs like baclofen and pregabalin. These compounds represent a significant step forward in the design of backbone-constrained γ-amino acid analogues, potentially offering new therapeutic options (Garsi et al., 2022).
Computational Studies on Morpholine Carbonitriles
Computational and spectroscopic investigations into morpholine carbonitriles, such as 4-morpholine carbonitrile, provide insight into their molecular geometry, vibrational frequencies, and electronic properties. These studies, utilizing ab initio and density functional methods, reveal the stability and charge transfer characteristics within the molecule, contributing to a deeper understanding of their reactivity and potential applications in material science (Xavier & Raj, 2013).
Lipophilicity and Bioisostere Applications
The investigation into azaspiro[3.3]heptanes as replacements for morpholines and other heterocycles in medicinal chemistry underscores their potential to modify lipophilicity and basicity of molecules. This research provides valuable insights into how introducing a spirocyclic center can impact the physicochemical properties of drug molecules, offering strategies for enhancing drug design (Degorce et al., 2019).
Eigenschaften
IUPAC Name |
4-(bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-7-9-8-17-6-5-15(9)13(16)12-10-3-1-2-4-11(10)12/h9-12H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJBMGGSJVWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)

![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)